3-Ethenyl-4-methylcyclohex-2-en-1-one
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Overview
Description
3-Ethenyl-4-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-methylanisole with appropriate reagents to introduce the ethenyl group and form the desired cyclohexene ring . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethenyl and methyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted cyclohexene derivatives and other functionalized compounds, depending on the specific reaction conditions .
Scientific Research Applications
3-Ethenyl-4-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can undergo reactions with nucleophiles, leading to the formation of new bonds and functional groups. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the ethenyl group.
4-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one: Contains additional functional groups, such as hydroxy and isopropyl.
Uniqueness
3-Ethenyl-4-methylcyclohex-2-en-1-one is unique due to the presence of both ethenyl and methyl groups on the cyclohexene ring.
Properties
CAS No. |
84488-28-8 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-ethenyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
JRVUUCDHLCLUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C=C1C=C |
Origin of Product |
United States |
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